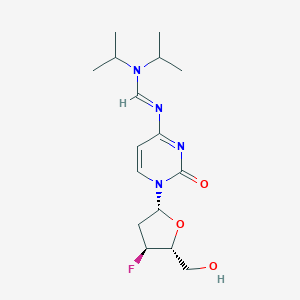

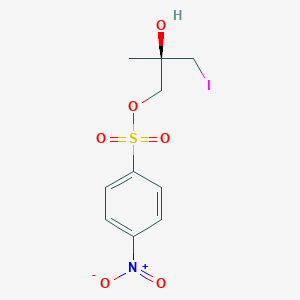

2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid

Overview

Description

2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is a compound that is likely to be of interest in the field of organic chemistry due to its potential applications in catalysis and synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar molecules. For instance, arylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been shown to be effective catalysts in dehydrative condensation reactions between carboxylic acids and amines . Additionally, the regioselective arylation of 5-substituted tetrazoles with arylboronic acids has been achieved using a copper-catalyzed reaction . These findings suggest that 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid could potentially participate in similar chemical reactions due to the presence of the phenylboronic acid moiety and the tetrazole ring.

Synthesis Analysis

The synthesis of 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is not explicitly detailed in the provided papers. However, based on the second paper, it can be inferred that the regioselective arylation of 5-substituted tetrazoles with arylboronic acids is feasible under mild conditions . This suggests that a similar approach could be used to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid would include a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a phenylboronic acid group. The tetrazole ring is known for its aromaticity and ability to participate in hydrogen bonding, while the boronic acid moiety can form reversible covalent bonds with diols and other Lewis bases. The ortho-substituent on the phenyl ring, as seen in the first paper, can influence the reactivity of the boronic acid by preventing coordination to the boron atom .

Chemical Reactions Analysis

Chemical reactions involving arylboronic acids are diverse. The first paper indicates that ortho-substituted phenylboronic acids can catalyze dehydrative amidation reactions . This implies that 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid could potentially act as a catalyst in similar reactions. The second paper shows that arylboronic acids can undergo regioselective arylation with 5-substituted tetrazoles , suggesting that the compound may also be suitable for such transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid are not discussed in the provided papers, some general properties of arylboronic acids and tetrazoles can be inferred. Arylboronic acids are typically stable, crystalline solids that are soluble in polar organic solvents. They are known to undergo oxidation to the corresponding phenols in the presence of air and moisture. Tetrazoles are relatively stable heterocycles that can exhibit tautomeric forms and have the ability to act as ligands in coordination chemistry due to their nitrogen-rich structure.

Scientific Research Applications

Catalyst in Synthesis

- Application : Phenylboronic acid, a non-toxic compound, is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, offering benefits like operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).

Organic Synthesis

- Application : Phenylboronic acid derivatives are employed in the synthesis of benzimidazole-7-carboxylic acids and angiotensin II receptor antagonists, showing significant potential in medicinal chemistry (Kubo et al., 1993).

Catalysis in Amidation

- Application : 2,4-Bis(trifluoromethyl)phenylboronic acid effectively catalyzes dehydrative amidation between carboxylic acids and amines, playing a crucial role in α-dipeptide synthesis (Wang et al., 2018).

Crystal Engineering

- Application : Phenylboronic acids are utilized in crystal engineering, especially in co-crystal design involving N-donor compounds, demonstrating conformational diversity and energy profiles (Sunil et al., 2011).

Protein Fluorescence Labeling

- Application : Phenylboronic acid forms stable N,O-coordinated complexes with amino phenolic compounds, enhancing fluorescence and protein affinity, thus suitable for non-covalent protein labeling or bioconjugation (Martínez-Aguirre et al., 2021).

Antiproliferative Potential in Cancer Research

- Application : Simple phenylboronic acid derivatives show significant antiproliferative activity and proapoptotic effects in cancer cell lines, indicating their potential as anticancer agents (Psurski et al., 2018).

Antibacterial and Anticonvulsant Evaluation

- Application : Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles exhibit moderate antibacterial and antifungal activity, as well as significant anticonvulsant activity (Rajasekaran et al., 2006).

properties

IUPAC Name |

[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOAZIDDOCSTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438411 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid | |

CAS RN |

144873-97-2 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

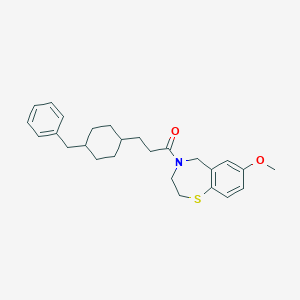

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)

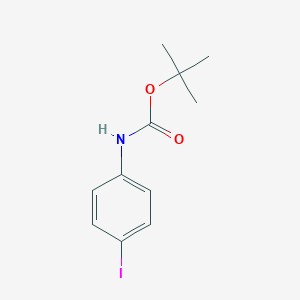

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)